molecular formula C11H9NO3 B2719150 7-(Methyloxy)-8-quinolinecarboxylic acid CAS No. 1159427-80-1

7-(Methyloxy)-8-quinolinecarboxylic acid

Cat. No. B2719150
M. Wt: 203.197
InChI Key: YXDHBRKFWUOAPG-UHFFFAOYSA-N
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Patent
US09447117B2

Procedure details

The title compound of Step A (2.9 g, 14.1 mmol) in HBr (14 mL) was heated at 90° C. for 1 h. The mixture was then concentrated washed with PhCH3 and used without further purification in subsequent steps.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:12]([C:13]([OH:15])=[O:14])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1>Br>[OH:2][C:3]1[C:12]([C:13]([OH:15])=[O:14])=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
COC1=CC=C2C=CC=NC2=C1C(=O)O
Name
Quantity
14 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
WASH
Type
WASH
Details
washed with PhCH3
CUSTOM
Type
CUSTOM
Details
used without further purification in subsequent steps

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C=CC=NC2=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.